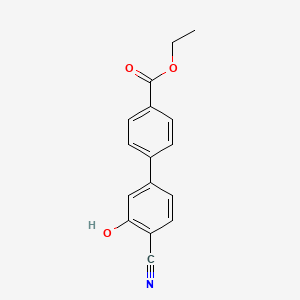

![molecular formula C8H14N2O2 B6306691 Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate CAS No. 1949805-97-3](/img/structure/B6306691.png)

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, also known as P2AC, is an organophosphorus compound that has been widely studied for its potential applications in scientific research. It is a colorless, water-soluble, and non-toxic compound that can be synthesized in a simple, cost-effective manner. P2AC has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments offers numerous advantages and limitations.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Carbamates, including structures similar to prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, are investigated for their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For example, propofol, a widely used intravenous hypnotic drug, exhibits its effects through potentiation of the GABA neurotransmitter at the GABAA receptor. Its PK and PD models inform drug dosing guidelines and are implemented in target-controlled infusion devices. These models are designed for specific populations but have evolved to be applicable in a more general sense, underscoring the importance of understanding the PK and PD interactions of carbamates for optimal dosing and minimizing adverse effects (Sahinovic, Struys, & Absalom, 2018).

Environmental and Health Implications

The environmental and health implications of carbamates, including analogs similar to the compound , are significant. Ethyl carbamate, for instance, is present at low levels in various fermented foods and beverages and is classified as "probably carcinogenic to humans." Understanding the formation mechanisms and potential health impacts of carbamates, including their genotoxic and carcinogenic properties, is crucial for assessing the safety and regulatory compliance of substances containing these functional groups (Weber & Sharypov, 2009).

Biomedical Applications

Carbamates are explored for their biomedical applications, particularly in the development of new therapeutic agents. The biological properties of propolis, a natural resin that contains carbamate structures, highlight the potential of such compounds in medicine. Propolis exhibits antimicrobial, anti-inflammatory, and immunomodulatory activities, suggesting that carbamates could play a role in developing drugs with similar properties. The continuous study of propolis and its compounds is indicative of the growing interest in utilizing carbamate structures for therapeutic purposes (Sforcin, 2007).

Synthetic and Catalytic Chemistry

The synthetic versatility of carbamates, including their use in the selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas, highlights the broad application of these compounds in chemical synthesis. The development of efficient synthetic routes for carbamates opens up new possibilities for their use in pharmaceuticals, agrochemicals, and other industrial applications. This aspect underscores the importance of carbamates in the field of synthetic and catalytic chemistry (Tafesh & Weiguny, 1996).

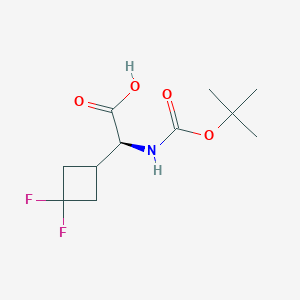

Propriétés

IUPAC Name |

prop-2-enyl N-[(1R,2R)-2-aminocyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRYTKFSHUYLCU-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H]1CC[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-EN-1-YL N-[(1R,2R)-2-aminocyclobutyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)

![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)

![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)